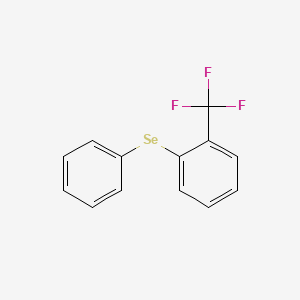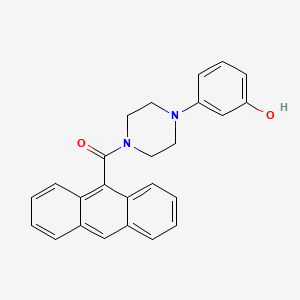![molecular formula C17H15NO3 B12598371 (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate CAS No. 889118-11-0](/img/structure/B12598371.png)
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate is a chemical compound with the molecular formula C17H15NO3 It is known for its unique structure, which includes a cyanophenyl group and a hydroxymethylphenyl group connected by a methyl acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the cyanophenyl group produces an amine.
Scientific Research Applications
(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, while the hydroxymethylphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
®-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate: The enantiomer of the compound with different stereochemistry.
(S)-(3-Cyanophenyl)[4-(methoxymethyl)phenyl]methyl acetate: A similar compound with a methoxy group instead of a hydroxymethyl group.
Properties
CAS No. |
889118-11-0 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
[(S)-(3-cyanophenyl)-[4-(hydroxymethyl)phenyl]methyl] acetate |
InChI |
InChI=1S/C17H15NO3/c1-12(20)21-17(15-7-5-13(11-19)6-8-15)16-4-2-3-14(9-16)10-18/h2-9,17,19H,11H2,1H3/t17-/m0/s1 |
InChI Key |
ZKEMPZYSUFEEDU-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=C(C=C1)CO)C2=CC=CC(=C2)C#N |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)CO)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)

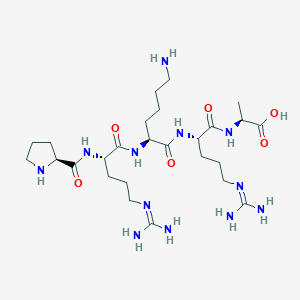
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
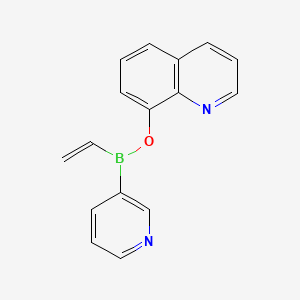
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)

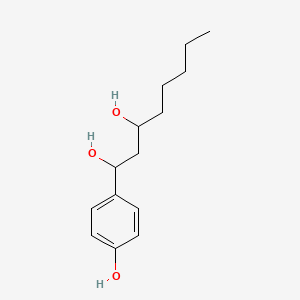
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
